molecular formula C18H15F3N4O2S B2670553 5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE CAS No. 1421508-56-6

5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE

Cat. No.: B2670553
CAS No.: 1421508-56-6
M. Wt: 408.4
InChI Key: USOJRUOEOSXOSA-UHFFFAOYSA-N
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Description

5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a benzothiadiazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE involves multiple steps, starting with the preparation of the trifluoromethylpyridine derivative. This is typically achieved through a reaction involving trifluoromethylation of pyridine using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The resulting trifluoromethylpyridine is then reacted with piperidine to form the piperidine derivative.

The next step involves the coupling of the piperidine derivative with a benzothiadiazole moiety. This is usually done through a nucleophilic substitution reaction, where the piperidine derivative acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzothiadiazole . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the reagents. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents, nucleophiles

The reaction conditions typically involve the use of solvents such as DMF, DMSO, or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxidized derivatives, reduction reactions yield reduced derivatives, and substitution reactions yield substituted derivatives.

Scientific Research Applications

5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in various bioassays to evaluate its effects on different biological systems.

    Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets and pathways, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 5-(4-{[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXY}PIPERIDINE-1-CARBONYL)-2,1,3-BENZOTHIADIAZOLE include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c19-18(20,21)12-2-4-16(22-10-12)27-13-5-7-25(8-6-13)17(26)11-1-3-14-15(9-11)24-28-23-14/h1-4,9-10,13H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOJRUOEOSXOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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